molecular formula C26H35ClN2S B13721431 Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride CAS No. 6663-52-1

Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride

Cat. No.: B13721431
CAS No.: 6663-52-1
M. Wt: 443.1 g/mol
InChI Key: QWFARVILYDPYBN-UHFFFAOYSA-N
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Description

Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms. The unique structure of this compound allows it to interact with various biological systems, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride typically involves multiple steps, starting from phenothiazine. The process includes:

    Alkylation: Phenothiazine is alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.

    Cyclization: The intermediate product undergoes cyclization with 3-azaspiro[5.5]undecane to form the azaspiro structure.

    Methylation: The final step involves methylation of the nitrogen atom to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure conditions to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological membranes and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride involves its interaction with various molecular targets, including:

    Receptors: The compound can bind to specific receptors in the nervous system, modulating their activity.

    Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.

    Membranes: The compound can integrate into biological membranes, altering their properties and functions.

Comparison with Similar Compounds

Phenothiazine, 10-(3-(3-azaspiro(5.5)undec-3-yl)propyl)-1-methyl-, hydrochloride is unique compared to other phenothiazine derivatives due to its specific azaspiro structure. Similar compounds include:

    Chlorpromazine: A widely used antipsychotic with a different side chain structure.

    Thioridazine: Another antipsychotic with a similar core structure but different substituents.

    Promethazine: An antihistamine with a different functional group arrangement.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties.

Properties

CAS No.

6663-52-1

Molecular Formula

C26H35ClN2S

Molecular Weight

443.1 g/mol

IUPAC Name

10-[3-(3-azaspiro[5.5]undecan-3-yl)propyl]-1-methylphenothiazine;hydrochloride

InChI

InChI=1S/C26H34N2S.ClH/c1-21-9-7-12-24-25(21)28(22-10-3-4-11-23(22)29-24)18-8-17-27-19-15-26(16-20-27)13-5-2-6-14-26;/h3-4,7,9-12H,2,5-6,8,13-20H2,1H3;1H

InChI Key

QWFARVILYDPYBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN4CCC5(CCCCC5)CC4.Cl

Origin of Product

United States

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